molecular formula C9H14N2O3S B1492814 2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 2091167-00-7

2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No. B1492814
M. Wt: 230.29 g/mol
InChI Key: KCTOBLAPBGNNJG-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Synthesis Analysis

Pyrazoles can be synthesized through several methods. One common method is the [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The pyrazole ring consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For example, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary greatly depending on their specific structure. Generally, pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Diversity-Oriented Synthesis

Diversity-oriented synthesis strategies have been developed to create libraries of structurally diverse non-natural compounds, including tetrahydropyrones, via oxidative carbon-hydrogen bond activation and click chemistry. These compounds are screened against a variety of biological targets, highlighting the potential for discovering new bioactive molecules (Zaware et al., 2011).

Synthetic Routes to Carboxylic Acid Derivatives

Research has demonstrated new synthetic pathways to isoxazole and pyrazole ortho-dicarboxylic acid esters, showcasing the versatility of these frameworks in synthesizing complex molecules with potential applications in drug development and materials science (Vicentini et al., 2000).

Novel Derivatives for Cancer Research

A series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives have been synthesized and shown to suppress lung cancer cell growth, indicating the importance of these structures in developing new therapeutic agents (Zheng et al., 2010).

Pesticide Synthesis

The synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a key intermediate in the production of the pesticide chlorantraniliprole, highlights the role of pyrazole derivatives in agricultural applications, demonstrating a practical approach to important agrochemicals (Ju, 2014).

Antioxidant and Biological Activity

Research into the synthesis, crystal structure, and biological evaluation of pyrazole derivatives, including studies on antioxidant properties and DFT calculations, underscores the potential of these compounds in pharmaceutical and materials science applications (Naveen et al., 2021).

Safety And Hazards

The safety and hazards associated with a specific pyrazole compound would depend on its specific structure. Some general safety measures for handling pyrazole compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

The field of pyrazole synthesis and application is a vibrant area of research. Recent topics include the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives and their applications as biologically active moieties .

properties

IUPAC Name

(2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-2-11-9(5-12)7-6-15(13,14)4-3-8(7)10-11/h12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTOBLAPBGNNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CS(=O)(=O)CCC2=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 2
2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 3
2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 4
2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 5
2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 6
2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

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